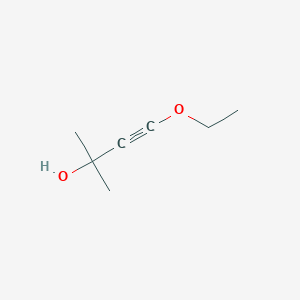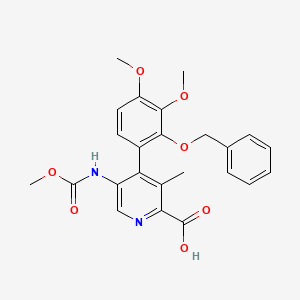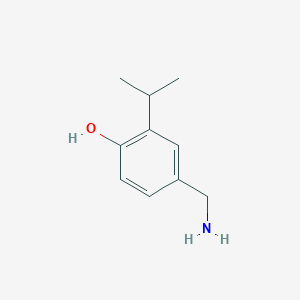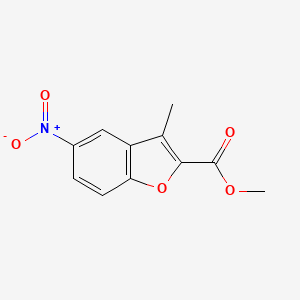
Methyl 3-methyl-5-nitrobenzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-5-nitrobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-5-nitrobenzofuran-2-carboxylate typically involves the following steps :
Starting Material: The synthesis begins with 2-hydroxy-5-nitrobenzaldehyde.
Formation of Benzofuran Ring: The starting material is treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to form ethyl 5-nitrobenzofuran-2-carboxylate.
Methylation: The ethyl ester is then methylated to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-methyl-5-nitrobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: Methyl 3-methyl-5-aminobenzofuran-2-carboxylate.
Substitution: Various substituted benzofuran derivatives.
Oxidation: Methyl 3-carboxy-5-nitrobenzofuran-2-carboxylate.
Applications De Recherche Scientifique
Methyl 3-methyl-5-nitrobenzofuran-2-carboxylate has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Its derivatives are studied for their potential biological activities, including anti-tumor and antibacterial properties.
Medicine: It serves as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl 3-methyl-5-nitrobenzofuran-2-carboxylate is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways . For example, its anti-tumor activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Methyl 3-methyl-5-nitrobenzofuran-2-carboxylate can be compared with other benzofuran derivatives :
Methyl 5-nitrobenzofuran-2-carboxylate: Similar structure but lacks the methyl group at the 3-position.
Ethyl 3-methyl-5-nitrobenzofuran-2-carboxylate: Similar structure but has an ethyl ester instead of a methyl ester.
Methyl 3-methylbenzofuran-2-carboxylate: Lacks the nitro group at the 5-position.
The presence of the nitro group and the methyl group at specific positions in this compound contributes to its unique chemical and biological properties.
Propriétés
Numéro CAS |
104862-12-6 |
|---|---|
Formule moléculaire |
C11H9NO5 |
Poids moléculaire |
235.19 g/mol |
Nom IUPAC |
methyl 3-methyl-5-nitro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H9NO5/c1-6-8-5-7(12(14)15)3-4-9(8)17-10(6)11(13)16-2/h3-5H,1-2H3 |
Clé InChI |
LSWHLFZARMRMQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


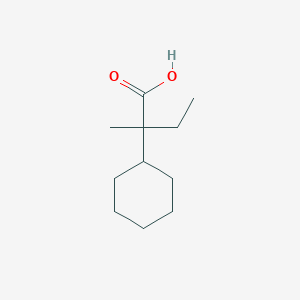
![2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one](/img/structure/B14016675.png)
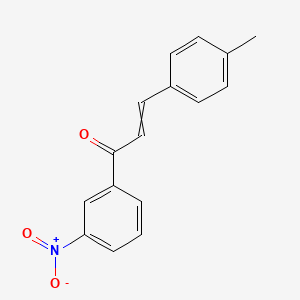

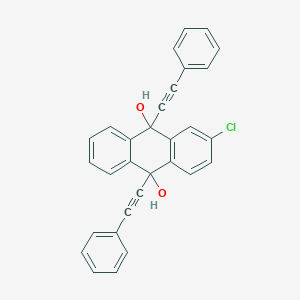
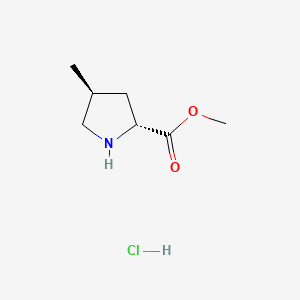

![4-((2-(2-(2-(2-(4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione](/img/structure/B14016701.png)



